molecular formula C9H8F2O3 B13530469 3-(2,3-Difluorophenyl)-3-hydroxypropanoic acid

3-(2,3-Difluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B13530469
M. Wt: 202.15 g/mol
InChI Key: QSMIBIRWJGUNKQ-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)-3-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzene.

    Halogenation: The benzene ring is halogenated to introduce the fluorine atoms at the 2 and 3 positions.

    Grignard Reaction: The halogenated benzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide.

    Addition to Ethyl Glyoxylate: The phenyl magnesium bromide is then reacted with ethyl glyoxylate to form the intermediate compound.

    Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 3-(2,3-Difluorophenyl)-3-oxopropanoic acid.

    Reduction: 3-(2,3-Difluorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with hydroxy acids.

    Metabolic Studies: Used in studies of metabolic pathways involving hydroxy acids.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in developing treatments for diseases involving metabolic dysregulation.

Industry:

    Material Science: Used in the synthesis of polymers with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which 3-(2,3-Difluorophenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The difluorophenyl group can interact with hydrophobic pockets in proteins, affecting binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid
  • 3-(2,3-Dichlorophenyl)-3-hydroxypropanoic acid
  • 3-(2,3-Difluorophenyl)-2-hydroxypropanoic acid

Comparison:

  • Electronic Properties: The presence of fluorine atoms in 3-(2,3-Difluorophenyl)-3-hydroxypropanoic acid imparts unique electronic properties compared to its chlorinated analogs.
  • Reactivity: The difluorophenyl group can influence the reactivity of the compound in substitution reactions, making it more or less reactive depending on the nucleophile.
  • Biological Activity: The specific positioning of the fluorine atoms can affect the compound’s interaction with biological targets, potentially leading to differences in biological activity and therapeutic potential.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H8F2O3/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7,12H,4H2,(H,13,14)

InChI Key

QSMIBIRWJGUNKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CC(=O)O)O

Origin of Product

United States

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